molecular formula C22H29NO B3996636 1-ADAMANTYL(4-PHENYLPIPERIDINO)METHANONE

1-ADAMANTYL(4-PHENYLPIPERIDINO)METHANONE

Cat. No.: B3996636
M. Wt: 323.5 g/mol
InChI Key: ZKRNMJOSVPSYAG-UHFFFAOYSA-N
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Description

“1-(1-adamantylcarbonyl)-4-phenylpiperidine” is a compound that contains an adamantyl carbonyl group. Adamantane derivatives are important constituents in medicinal chemistry due to their multiple bioactivities . The adamantyl group is a tricyclic cage compound of C10H16 formula, which can be described as the fusion of three cyclohexane rings .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones yielded the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The adamantyl radical is generated using chlorine radical which is initially produced via homolysis of peroxide .


Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is both rigid and virtually stress-free . It is the most stable isomer of C10H16 .

Mechanism of Action

The mechanisms of its effects are not well understood but there is an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake, together with stimulation of norepinephrine response .

Properties

IUPAC Name

1-adamantyl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c24-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-8-6-20(7-9-23)19-4-2-1-3-5-19/h1-5,16-18,20H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRNMJOSVPSYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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